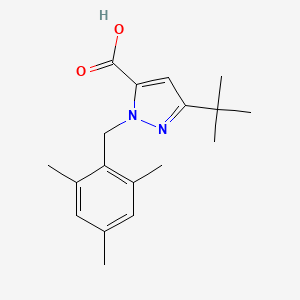
Ferrosilicon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrosilicon appears as a solid alloy of iron and silicon. Used to add silicon to iron and steel. This compound is an odorless, crystalline solid metal. It is flammable and can react explosively with oxidizing materials. In the presence of moisture or water it may emit toxic and explosive fumes. It is used in magnesium processing.
Propiedades
Número CAS |
8049-17-0 |
|---|---|
Fórmula molecular |
FeSi2 |
Peso molecular |
112.02 g/mol |
InChI |
InChI=1S/Fe.Si2/c;1-2 |
Clave InChI |
KRMAWHGVFKZFFP-UHFFFAOYSA-N |
SMILES |
[Si]#[Si].[Fe] |
SMILES canónico |
[Si]#[Si].[Fe] |
Densidad |
5.4 (USCG, 1999) |
Descripción física |
Ferrosilicon appears as a solid alloy of iron and silicon. Used to add silicon to iron and steel. Ferrosilicon is an odorless, crystalline solid metal. It is flammable and can react explosively with oxidizing materials. In the presence of moisture or water it may emit toxic and explosive fumes. It is used in magnesium processing. OtherSolid Odorless metal; [CAMEO] Grey metallic solid; Insoluble in water; [Globe Metallurgical MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromospiro[indoline-3,4'-piperidine]](/img/structure/B8270379.png)
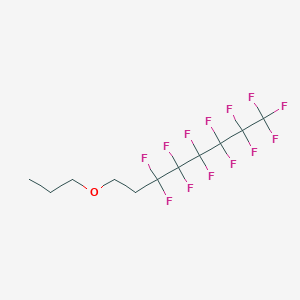

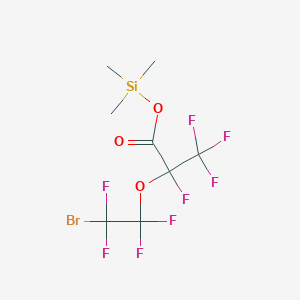
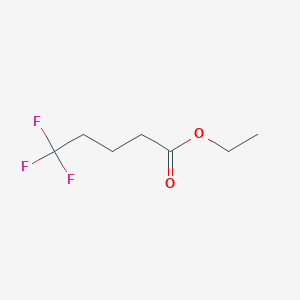

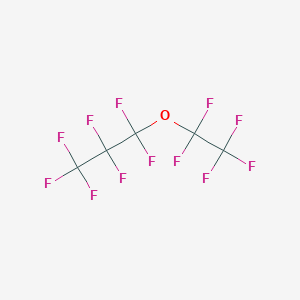


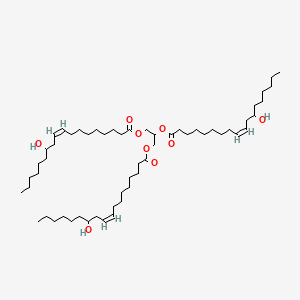
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate](/img/structure/B8270453.png)

